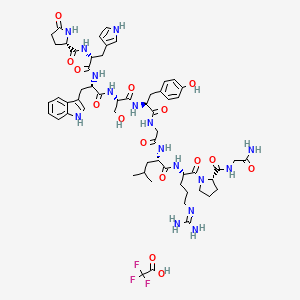
(D-His2)-LHRH Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-His2)-LHRH Trifluoroacetate is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). It is a potent gonadotropin-releasing hormone (GnRH) agonist that has been extensively studied for its potential applications in scientific research. This peptide has been shown to have a variety of physiological effects, including regulating the secretion of gonadotropins, which play a crucial role in reproductive function.
科学的研究の応用
(D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate has been extensively studied for its potential applications in scientific research. One of the main applications of this peptide is in the study of reproductive function. It has been shown to regulate the secretion of gonadotropins, which play a crucial role in reproductive function. It has also been used to study the effects of GnRH agonists on the hypothalamic-pituitary-gonadal axis.
作用機序
The mechanism of action of (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate involves binding to GnRH receptors in the hypothalamus. This binding leads to the activation of the hypothalamic-pituitary-gonadal axis, which results in the secretion of gonadotropins. These gonadotropins then stimulate the production of sex hormones, such as testosterone and estrogen.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate are primarily related to its role in regulating the secretion of gonadotropins. It has been shown to increase the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which play a crucial role in reproductive function. It has also been shown to regulate the production of sex hormones, such as testosterone and estrogen.
実験室実験の利点と制限
One of the main advantages of using (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate in lab experiments is its potency. It is a highly potent GnRH agonist that can be used in very small concentrations. This makes it an ideal tool for studying the effects of GnRH agonists on the hypothalamic-pituitary-gonadal axis. However, one of the main limitations of using this peptide is its cost. It is a relatively expensive peptide, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate. One area of research is the development of new GnRH agonists with improved potency and selectivity. Another area of research is the study of the effects of GnRH agonists on different tissues and cell types. Finally, there is a need for more research on the long-term effects of GnRH agonists on reproductive function and overall health.
Conclusion:
In conclusion, (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate is a synthetic peptide analog of (D-His2)-LHRH Trifluoroacetate that has been extensively studied for its potential applications in scientific research. It is a potent GnRH agonist that has been shown to regulate the secretion of gonadotropins and play a crucial role in reproductive function. While there are some limitations to its use in lab experiments, it remains an important tool for studying the effects of GnRH agonists on the hypothalamic-pituitary-gonadal axis. There are also several future directions for research on this peptide, including the development of new GnRH agonists and the study of the long-term effects of GnRH agonists on reproductive function and overall health.
合成法
The synthesis of (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is then cleaved from the solid support and purified using various chromatographic techniques. The final product is (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate, which is a white powder with a molecular weight of 1182.3 g/mol.
特性
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N16O13.C2HF3O2/c1-30(2)21-39(50(80)67-38(9-5-18-61-56(58)59)55(85)72-20-6-10-44(72)54(84)63-27-45(57)75)66-47(77)28-64-48(78)40(22-31-11-13-34(74)14-12-31)68-53(83)43(29-73)71-52(82)42(24-33-26-62-36-8-4-3-7-35(33)36)70-51(81)41(23-32-17-19-60-25-32)69-49(79)37-15-16-46(76)65-37;3-2(4,5)1(6)7/h3-4,7-8,11-14,17,19,25-26,30,37-44,60,62,73-74H,5-6,9-10,15-16,18,20-24,27-29H2,1-2H3,(H2,57,75)(H,63,84)(H,64,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,58,59,61);(H,6,7)/t37-,38-,39-,40-,41+,42-,43-,44-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPCFPAUDLOOF-KQULBQFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC=C5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H77F3N16O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53634-19-8 |
Source


|
| Record name | 53634-19-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


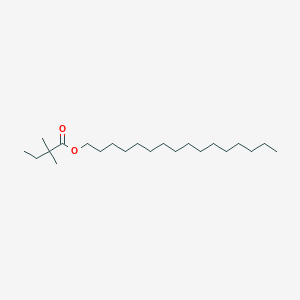
![Spiro[bicyclo[3.2.0]hept[3]ene-6,2'-[1,3]dioxolane]](/img/structure/B1496801.png)
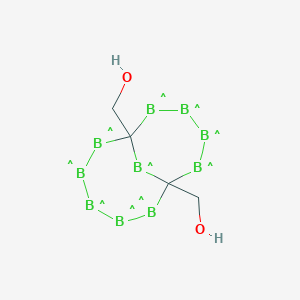
![9-[2-(4-Chlorophenyl)phenyl]carbazole](/img/structure/B1496811.png)

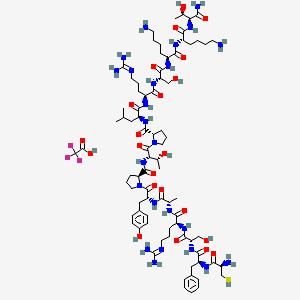
![2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide](/img/structure/B1496820.png)
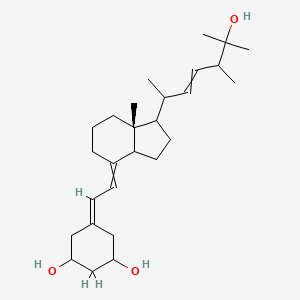

![L-Argininamide, N2-(2-aminobenzoyl)-L-lysyl-L-prolyl-L-leucylglycyl-L-leucyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-(9CI)](/img/structure/B1496824.png)
![(S)-(+)-1-{(S)-1-[(R)-2-Di-(3,5-bis(trifluoromethyl)phenyl)phosphino)-ferrocenyl]-ethyl-di-(3,5-xylyl)-phosphine](/img/structure/B1496830.png)

![[(1S)-1-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B1496834.png)